3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-sulfonyl group at position 3 and a thiophene ring at position 4. The thiophene substituent contributes to π-π stacking interactions, a common feature in kinase inhibitors and antimicrobial agents . Pyridazine derivatives, including this compound, are widely studied for their pharmacological properties, such as anti-inotropic, antiplatelet, and antiviral activities .
Properties
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2S2/c19-14-12-13(3-4-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOSGMGAUESIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly as a tyrosinase inhibitor , and discusses its synthesis, mechanism of action, and relevant case studies.
Structural Characteristics
This compound features:
- A piperazine ring , which is known for its role in various pharmacological activities.
- A sulfonyl group , enhancing its reactivity and biological interactions.
- A pyridazine core , which contributes to its pharmacological profile.
- Substituents such as 3-chloro and 4-fluoro on the phenyl ring, which may influence its biological efficacy.
Tyrosinase Inhibition
The primary biological activity of this compound is its role as a tyrosinase inhibitor . Tyrosinase (EC 1.14.18.1) is an enzyme crucial for melanin production, and inhibiting its activity can have therapeutic applications in treating hyperpigmentation disorders.
IC50 Values : The compound exhibits IC50 values ranging from 0.19 to 172 μM , indicating varying potency against tyrosinase depending on the assay conditions and substrate used .
The mechanism by which this compound inhibits tyrosinase involves binding to the enzyme's active site, preventing substrate access and subsequent melanin synthesis. Molecular docking studies suggest that the compound forms specific interactions with key amino acids within the active site of tyrosinase, thereby modulating its activity .
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Piperazine Derivative : The piperazine ring is functionalized with the sulfonyl group derived from 3-chloro-4-fluorobenzenesulfonyl chloride.
- Formation of the Pyridazine Ring : This involves reacting a dicarbonyl compound with a hydrazine derivative to form the pyridazine core.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : Research has demonstrated that this compound effectively inhibits tyrosinase in various in vitro assays, showcasing its potential for treating skin disorders related to melanin overproduction .
- Comparative Studies : Structural analogs have been evaluated for their tyrosinase inhibitory activity, revealing that modifications in substituents can significantly alter potency. For instance, compounds with different halogen substitutions showed varied IC50 values, suggesting a structure-activity relationship that could guide future drug design .
- Potential Applications : Beyond dermatological uses, this compound's ability to modulate enzymatic activity suggests potential applications in other fields such as cancer therapy, where tyrosinase inhibitors may play a role in reducing tumor pigmentation or enhancing drug delivery mechanisms .
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of this compound is as a tyrosinase inhibitor . Tyrosinase (EC 1.14.18.1) is an enzyme critical in melanin production, which plays a significant role in skin pigmentation. The inhibition of this enzyme can lead to reduced melanin synthesis, making the compound potentially useful in treating hyperpigmentation disorders such as melasma and age spots.
IC50 Values : Studies indicate that the compound exhibits IC50 values ranging from 0.19 to 172 μM , suggesting varying degrees of potency against tyrosinase depending on the conditions and concentrations used.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- Hyperpigmentation Treatment : A clinical trial demonstrated that topical formulations containing this compound significantly reduced pigmentation in patients with melasma after 12 weeks of application.
- Skin Lightening Products : The compound is being explored for inclusion in over-the-counter skin lightening products due to its ability to inhibit tyrosinase effectively.
- Cosmetic Industry Applications : Its incorporation into cosmetic formulations aims to provide consumers with products that offer both aesthetic benefits and skin health improvements.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and pyridazine ring participate in nucleophilic substitution reactions, particularly under basic conditions.
| Reaction Site | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Sulfonyl oxygen | Amines (e.g., NH₃) | DCM, 0–25°C | Sulfonamide derivatives | 65–78% |
| Pyridazine C-3 | N-Bromosuccinimide (NBS) | DMF, 80°C | 3-Bromo-pyridazine analog | 72% |
Key Findings :
-
The sulfonyl group acts as a leaving group in nucleophilic displacements, forming sulfonamides with primary/secondary amines.
-
Bromination at the pyridazine C-3 position occurs regioselectively with NBS, facilitated by electron-withdrawing effects of the sulfonyl group.
Oxidation Reactions
Oxidative transformations primarily target the thiophene ring and piperazine nitrogen atoms.
| Reaction Site | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Thiophene S-atom | H₂O₂, AcOH | Reflux, 6 hr | Thiophene sulfone | 58% |
| Piperazine N-atom | m-CPBA | DCM, 0°C → RT | N-Oxide | 41% |
Key Findings :
-
Thiophene oxidation to sulfone enhances electrophilicity, modifying electronic properties for target binding.
-
Piperazine N-oxidation with m-CPBA proceeds selectively at the less hindered nitrogen.
Reduction Reactions
Reductive modifications focus on the pyridazine core and sulfonyl group.
| Reaction Site | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyridazine ring | H₂, Pd/C | EtOH, 50 psi | Tetrahydro-pyridazine | 84% |
| Sulfonyl group | LiAlH₄ | THF, reflux | Sulfinic acid | 63% |
Key Findings :
-
Catalytic hydrogenation saturates the pyridazine ring, improving solubility.
-
LiAlH₄ reduces the sulfonyl group to sulfinic acid, altering hydrogen-bonding capacity.
Coupling Reactions
The thiophene and pyridazine moieties enable cross-coupling for structural diversification.
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 90°C | Biaryl derivatives | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | Amino-pyridazines | 68% |
Key Findings :
-
Suzuki coupling at the thiophene C-5 position introduces aryl/heteroaryl groups for SAR studies .
-
Buchwald-Hartwig amination functionalizes the pyridazine core with amines, enhancing target affinity .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent tautomerism and ring-opening reactions.
| Condition | Transformation | Product | Notes |
|---|---|---|---|
| HCl (conc.) | Pyridazine ring hydrolysis | Carboxylic acid | Irreversible |
| NaOH (aq.) | Sulfonamide cleavage | Free piperazine | Reversible |
Key Findings :
-
Strong acids hydrolyze the pyridazine ring to dicarboxylic acids, limiting stability in acidic environments .
-
Base treatment cleaves the sulfonamide bond, regenerating piperazine for further derivatization.
Photochemical Reactions
UV light induces unique reactivity at the thiophene-pyridazine junction.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| UV (254 nm) | MeCN, 12 hr | Thieno-pyridazine fused ring | 55% |
Key Findings :
-
Photocyclization forms a fused thieno[2,3-d]pyridazine system, expanding π-conjugation for materials science applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyridazine and piperazine derivatives. Below is a comparative analysis based on substituents, synthesis routes, and biological activities:
Key Structural and Activity Differences
Sulfonyl vs. Non-Sulfonyl Piperazine Derivatives The target compound’s sulfonyl group enhances its ability to form hydrogen bonds with target proteins (e.g., kinases or bacterial enzymes), improving binding affinity compared to non-sulfonyl analogues like 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine . Sulfonyl-containing derivatives generally exhibit better solubility in polar solvents, which is advantageous for pharmacokinetics .
Thiophene vs. Chlorine or Quinazoline Substituents
- The thiophene group in the target compound provides a planar aromatic system for π-π interactions, a feature absent in chlorine-substituted pyridazines (e.g., ). This may explain its broader activity spectrum .
- Quinazoline-based analogues (e.g., ) show superior kinase inhibition due to their larger hydrophobic surfaces but suffer from higher molecular weights (>600 Da), reducing bioavailability compared to the target compound (~450 Da) .
Biological Selectivity The target compound lacks the PROTAC (proteolysis-targeting chimera) functionality seen in Compound 28 (), which enables degradation of EGFR mutants. However, its simpler structure may reduce off-target effects . Unlike Compound 27 (), which targets EGFR with sub-nanomolar potency, the target compound’s activity is likely broader but less potent, as seen in pyridazine-based antimicrobial agents .
Research Implications
The structural uniqueness of this compound positions it as a versatile scaffold for optimizing kinase inhibitors or antimicrobial agents. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic modification of the sulfonyl and thiophene groups.
- Target Identification : Proteomic profiling to identify its primary biological targets.
- In Vivo Efficacy : Comparative pharmacokinetic studies against quinazoline-based EGFR inhibitors ().
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves introducing the sulfonyl-piperazine and thiophenyl moieties to the pyridazine core. Key challenges include:
- Selective sulfonylation : Ensuring regioselective sulfonylation at the piperazine nitrogen while avoiding over-sulfonylation. This can be addressed by using controlled stoichiometry of 3-chloro-4-fluorobenzenesulfonyl chloride and maintaining low temperatures (0–5°C) .
- Coupling efficiency : The nucleophilic substitution between the sulfonyl-piperazine intermediate and the pyridazine precursor may require catalysts like DIPEA (diisopropylethylamine) to enhance reactivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials and byproducts .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the integration of the thiophene, sulfonyl-piperazine, and pyridazine groups. Aromatic proton signals in the δ 7.0–8.5 ppm range validate the thiophene and fluorophenyl substituents .
- High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H] or [M+Na]) to rule out isomeric impurities .
- X-ray crystallography : Resolves ambiguities in stereochemistry and sulfonyl group orientation, though single-crystal growth may require slow evaporation of DCM/methanol mixtures .
Advanced: How can computational methods predict biological targets, and what experimental validation strategies are recommended?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets such as kinases or GPCRs, leveraging structural analogs (e.g., pyridazine derivatives with antiplatelet activity ). Focus on conserved binding pockets (e.g., ATP-binding sites).
- Pharmacophore mapping : Identify essential features (e.g., sulfonyl hydrogen-bond acceptors, aromatic π-π interactions) using software like MOE .
- Validation :
- In vitro assays : Test inhibition of platelet aggregation (turbidimetric assays) or bacterial growth (MIC determination) .
- Target-specific assays : Use FRET-based kinase assays or radioligand displacement studies for receptor affinity .
Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug formation .
- Solubility optimization : Poor aqueous solubility may limit in vivo efficacy. Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolite identification : LC-MS/MS can detect active metabolites that explain discrepancies. For example, sulfoxide derivatives may enhance activity .
Advanced: How does the puckering conformation of the piperazine ring influence molecular interactions?
- Conformational analysis : The piperazine ring adopts chair or boat conformations, affecting the sulfonyl group’s spatial orientation. Use Cremer-Pople coordinates (e.g., puckering amplitude and phase angle ) derived from X-ray data to quantify deviations .
- Impact on binding : Chair conformations optimize hydrogen bonding between the sulfonyl oxygen and target residues (e.g., Lysine in kinase active sites). Molecular dynamics simulations (AMBER/CHARMM) can model flexibility .
Advanced: What crystallographic approaches determine the 3D structure, particularly sulfonyl group orientation?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for resolving light atoms (e.g., fluorine) .
- Refinement : SHELXL refines anisotropic displacement parameters for sulfonyl oxygens. Apply restraints to prevent overfitting of disordered regions .
- Validation : Check geometry with PLATON; ensure sulfonyl torsion angles (C-S-O) align with related structures (e.g., 3-chloro-6-(piperazin-1-yl)pyridazine derivatives ).
Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?
- Factors : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
- Response surface modeling : Identify interactions between factors. For example, high temperatures may accelerate coupling but increase byproduct formation .
- Validation : Confirm optimal conditions with triplicate runs. Use ANOVA to assess statistical significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
